2-(Bromomethyl)-1-chloro-4-methoxybenzene
Overview
Description
2-(Bromomethyl)-1-chloro-4-methoxybenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, featuring bromomethyl, chloro, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-chloro-4-methoxybenzene typically involves the bromination of 1-chloro-4-methoxybenzene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-chloro-4-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming 1-chloro-4-methoxybenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is 1-chloro-4-methoxybenzene.
Scientific Research Applications
2-(Bromomethyl)-1-chloro-4-methoxybenzene is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-chloro-4-methoxybenzene in chemical reactions involves the electrophilic nature of the bromomethyl group. This group can be attacked by nucleophiles, leading to substitution reactions. The presence of the chloro and methoxy groups can influence the reactivity and selectivity of these reactions by stabilizing intermediates or transition states through electronic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-1-chloro-4-nitrobenzene
- 2-(Bromomethyl)-1-chloro-4-fluorobenzene
- 2-(Bromomethyl)-1-chloro-4-ethylbenzene
Uniqueness
2-(Bromomethyl)-1-chloro-4-methoxybenzene is unique due to the presence of the methoxy group, which can donate electron density through resonance, potentially increasing the reactivity of the bromomethyl group in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .
Properties
IUPAC Name |
2-(bromomethyl)-1-chloro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKLXXBWQJOXKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499979 | |
Record name | 2-(Bromomethyl)-1-chloro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3771-13-9 | |
Record name | 2-(Bromomethyl)-1-chloro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-1-chloro-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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